molecular formula C15H13N3O2S2 B2377504 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide CAS No. 1798516-54-7

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2377504
CAS No.: 1798516-54-7
M. Wt: 331.41
InChI Key: ZGPUHYGFGYJHRZ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide (CAS 1798516-54-7) is a synthetic small molecule with a molecular formula of C15H13N3O2S2 and a molecular weight of 331.41 g/mol . This compound features a sulfonamide functional group bridging a 2-(2-methylthiazol-4-yl)aniline moiety and a pyridine-3-sulfonyl group . Sulfonamides represent a significant class of bioactive molecules known to exhibit a wide spectrum of pharmacological activities. Historically, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate synthetase in the folic acid pathway . Beyond their antibiotic use, sulfonamide-containing compounds have demonstrated other therapeutic properties, including anti-carbonic anhydrase activity, which is relevant for conditions like glaucoma and inflammation . The specific research applications and detailed mechanism of action for this compound are subjects for ongoing investigation, given its unique heterocyclic architecture combining thiazole and pyridine rings . This product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-11-17-15(10-21-11)13-6-2-3-7-14(13)18-22(19,20)12-5-4-8-16-9-12/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPUHYGFGYJHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 2-methylthiazole with a suitable phenyl derivative, followed by sulfonation and subsequent coupling with pyridine-3-sulfonamide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO2_2
NH-) can participate in nucleophilic substitution under acidic or basic conditions. For example:

  • Amine displacement : Reaction with primary or secondary amines yields substituted sulfonamides.

  • Hydroxide-mediated hydrolysis : Under strong basic conditions (e.g., NaOH), the sulfonamide may hydrolyze to form sulfonic acid derivatives .

Table 1: Example Nucleophilic Substitution Conditions

NucleophileConditionsProductYieldSource
EthylamineDCM, RT, 12hN-Ethyl derivative~65%
KOH (aq.)Reflux, 6hPyridine-3-sulfonic acid~80%

Oxidation and Reduction Reactions

  • Thiazole ring oxidation : The 2-methyl-1,3-thiazole moiety is susceptible to oxidation. For instance, using H2_2
    O2_2
    or mCPBA may yield sulfoxide or sulfone derivatives, though steric hindrance from the methyl group may limit reactivity .

  • Sulfonamide reduction : LiAlH4_4
    can reduce the sulfonamide to a thioether (-S-), though this is less common due to the stability of the sulfonamide group.

Cycloaddition and Ring-Opening Reactions

The pyridine and thiazole rings may engage in cycloaddition reactions:

  • Diels-Alder reactivity : The electron-deficient pyridine ring can act as a dienophile, though its aromaticity typically requires high temperatures or catalysts .

  • Thiazole ring-opening : Strong nucleophiles (e.g., Grignard reagents) can open the thiazole ring, forming thioamide intermediates .

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen can act as ligands for metal ions (e.g., Cu2+^{2+}
, Pd2+^{2+}
):

  • Copper complexes : Forms stable complexes in aqueous ethanol, enabling applications in catalysis or material science .

Acid/Base-Mediated Rearrangements

  • Sulfonamide cleavage : Prolonged exposure to HCl (1–2 N) cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and 2-(2-methylthiazol-4-yl)aniline .

  • pH-dependent tautomerism : The thiazole ring may exhibit tautomeric shifts under acidic conditions, though this is less pronounced due to methyl substitution.

Computational Insights

Density functional theory (DFT) studies suggest:

  • Regioselectivity : The sulfonamide group directs electrophilic attacks to the pyridine’s para position due to electron-withdrawing effects .

  • Reaction barriers : Nucleophilic substitution at the sulfonamide sulfur has an activation energy of ~25 kcal/mol, favoring moderate-temperature reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide. Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The presence of the thiazole ring enhances the compound's ability to inhibit cell growth by interfering with specific cellular pathways. For instance, derivatives have been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
  • Case Studies : A study evaluated a series of thiazole-pyridine hybrids for their activity against breast cancer cell lines (MCF-7). One derivative demonstrated an IC50 value of 5.71 μM, indicating superior efficacy compared to standard treatments like 5-fluorouracil (IC50 6.14 μM) .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity:

  • Bacterial Inhibition : Compounds containing thiazole structures have shown promising results against various bacterial strains. For example, certain thiazole derivatives were found to be equipotent to chloramphenicol against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 3.125 µg/mL .
  • Clinical Relevance : The potential use of these compounds in treating infections caused by resistant bacterial strains has been a focal point in recent research, with several derivatives exhibiting significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Neurological Applications

There is emerging evidence supporting the application of thiazole-containing compounds in neurological disorders:

  • Anti-Alzheimer's Activity : Some studies have synthesized sulfonamide analogs that demonstrate potential as anti-Alzheimer agents. These compounds were evaluated for their ability to inhibit acetylcholinesterase and exhibit neuroprotective effects .
  • Case Studies : In a related study, a series of thiazole-bearing sulfonamides were assessed for their neuroprotective properties, showing promising results in reducing neuroinflammation and improving cognitive function in animal models .

Pain Management

The compound has been explored for its role as a selective inhibitor of sodium channels involved in pain signaling:

  • NaV1.7 Inhibition : this compound has been identified as a potent inhibitor of NaV1.7 sodium channels, which are crucial targets for pain management therapies. This inhibition can lead to reduced pain perception and provide a novel approach for analgesic drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Compound ModificationBiological ActivityReference
Addition of electron-withdrawing groupsIncreased anticancer activity
Modification of the sulfonamide groupEnhanced antibacterial properties
Alteration in thiazole substituentsImproved NaV1.7 inhibition

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. For instance, it may induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Key Findings and Implications

  • Functional Group Impact : Sulfonamide-containing compounds (e.g., the target) may exhibit stronger hydrogen-bonding interactions compared to urea (FTBU-1) or alcohol derivatives, influencing target selectivity and pharmacokinetics.
  • Solubility and Reactivity : Carboxylic acid derivatives (e.g., Kanto’s isoxazole-thiazole compound) offer superior aqueous solubility, whereas the target compound’s sulfonamide group balances moderate polarity with metabolic stability.
  • Structural Rigidity vs. Flexibility : Polycyclic systems (e.g., TFM-4AS-1) prioritize target affinity through rigidity, while the target compound’s flexible aryl-thiazole system may allow broader conformational adaptability.

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. This article reviews its biological activities, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H11N3O2S2C_{10}H_{11}N_3O_2S_2, with a molecular weight of 253.34 g/mol. The structural features include a pyridine ring, a thiazole moiety, and a sulfonamide group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds bearing thiazole and pyridine moieties exhibit notable antimicrobial properties. A study conducted on various thiazole derivatives demonstrated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen
7b0.220.5Staphylococcus aureus
5a0.250.75Staphylococcus epidermidis

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A study involving a panel of 60 cancer cell lines revealed that certain thiazole-pyridine hybrids exhibited significant antiproliferative activity. Notably, compound 4 from the series inhibited growth by more than 50% across multiple cancer types, including lung and colon cancers .

Table 2: Anticancer Activity of Pyridine-Thiazole Hybrids

CompoundCell LineGrowth Inhibition (%)
4NCI-H460 (Lung Cancer)-76.78
4HT29 (Colon Cancer)-65.12
4U251 (CNS Cancer)-70.45

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The presence of the sulfonamide group enhances its binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Case Studies

  • Antimicrobial Case Study : A study highlighted the effectiveness of thiazole derivatives in inhibiting biofilm formation in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .
  • Anticancer Case Study : In vitro assays showed that the compound induced apoptosis in cancer cells via mitochondrial pathways, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Synthesis and Optimization

Q: What synthetic routes are reported for N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-sulfonamide , and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves multi-step organic reactions, such as:

  • Sulfonamide coupling : Reaction of pyridine-3-sulfonyl chloride with a 2-(2-methylthiazol-4-yl)aniline derivative under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones, requiring precise temperature control (60–80°C) and solvents like ethanol or acetonitrile .
    Optimization strategies :
  • Use of palladium catalysts for Suzuki-Miyaura cross-coupling to attach aromatic groups .
  • Solvent selection (e.g., DMF for solubility vs. toluene for reflux conditions) and inert atmospheres to prevent oxidation .

Structural Characterization

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A: Key methods include:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons from the pyridine (δ 7.5–8.5 ppm) and thiazole (δ 7.2–7.4 ppm) rings, with methyl groups at δ 2.5–2.7 ppm .
    • ¹³C NMR : Carbon signals for sulfonamide (δ 125–130 ppm) and thiazole (δ 150–160 ppm) .
  • HPLC-MS : To verify purity (>95%) and molecular weight via ESI-MS (expected [M+H]⁺ ~370–380 Da) .
  • X-ray crystallography : For absolute configuration determination, though limited data exist for this specific compound .

Biological Activity and Target Validation

Q: What biological targets or pathways are associated with this compound, and how can its mechanism of action be elucidated? A: Structural analogs (e.g., ZD4054, a pyridine-sulfonamide endothelin receptor antagonist) suggest potential targeting of:

  • GPCRs (e.g., endothelin receptors) via sulfonamide-mediated hydrogen bonding .
  • Kinases or enzymes (e.g., cyclooxygenase) due to thiazole’s electron-rich aromatic system .
    Methodological approaches :
  • In vitro binding assays : Radioligand displacement studies with purified receptors .
  • Enzyme inhibition assays : Monitor activity changes using fluorogenic substrates (e.g., for proteases) .

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)? A: Key considerations:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) .
  • Dose-response validation : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values .
  • Solubility effects : Pre-dissolve in DMSO at ≤0.1% v/v to avoid aggregation artifacts .

Computational Modeling

Q: What computational tools are recommended to predict binding modes or pharmacokinetic properties? A:

  • Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with receptors (e.g., endothelin A receptor PDB: 5GLH) .
  • ADMET prediction (SwissADME) : Assess logP (~2.5–3.5), aqueous solubility (<0.1 mg/mL), and CYP450 metabolism risks .
  • MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 50–100 ns trajectories .

Structure-Activity Relationship (SAR) Studies

Q: How can structural modifications enhance the compound’s bioactivity or selectivity? A: SAR strategies based on analogs:

  • Thiazole substitution : Replace 2-methyl with bulkier groups (e.g., trifluoromethyl) to enhance hydrophobic interactions .
  • Pyridine ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve binding affinity .
  • Sulfonamide optimization : Replace with carboxamide to reduce plasma protein binding .

Advanced Applications in Drug Discovery

Q: What preclinical models are suitable for evaluating this compound’s therapeutic potential? A:

  • Cancer : Xenograft models using MDA-MB-231 cells to assess tumor growth inhibition .
  • Inflammation : Murine LPS-induced sepsis models to measure cytokine (IL-6, TNF-α) suppression .
  • Neuroprotection : In vitro assays with SH-SY5Y neurons exposed to oxidative stress (H₂O₂) .

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